CRS400393

Description

Structure

3D Structure

Properties

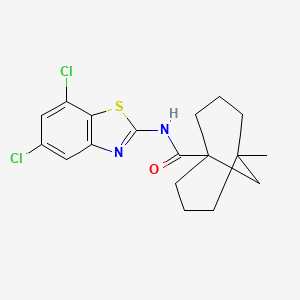

Molecular Formula |

C19H21F3N2O2S |

|---|---|

Molecular Weight |

398.44 |

IUPAC Name |

N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide |

InChI |

InChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23) |

InChI Key |

DJVRLBSDVPLXGU-UHFFFAOYSA-N |

SMILES |

CC12CCCC(C1)(CCC2)C(=O)NC3=NC4=C(S3)C(=CC(=C4)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CRS-400393; CRS 400393; CRS400393 |

Origin of Product |

United States |

Foundational & Exploratory

CRS400393: A Technical Guide to a Novel Antimycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRS400393 is a potent, mycobacteria-specific, small molecule inhibitor belonging to the benzothiazole amide class of compounds. It has demonstrated significant in vitro and in vivo activity against a broad spectrum of mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis and clinically challenging nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex. The primary mechanism of action of this compound is the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3), a transporter responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of cell wall biosynthesis leads to bacterial cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antimycobacterial activity, and detailed experimental protocols relevant to its study.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, coupled with the intrinsic drug resistance of many nontuberculous mycobacteria, presents a significant global health challenge. There is an urgent need for novel antimycobacterial agents with new mechanisms of action. This compound has emerged from high-throughput screening and subsequent medicinal chemistry optimization as a promising lead compound.[1][2] Its specificity for mycobacteria and potent activity against clinically relevant species make it a valuable subject of research and potential drug development.

Mechanism of Action: Targeting MmpL3

This compound exerts its antimycobacterial effect by targeting MmpL3, a member of the resistance-nodulation-division (RND) superfamily of transporters.[3] MmpL3 is essential for the viability of mycobacteria as it facilitates the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane.[3][4][5] Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses.

The inhibition of MmpL3 by this compound disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and preventing the synthesis of mature mycolic acids and their incorporation into the cell wall.[2] This disruption of cell wall integrity ultimately results in bacterial cell death. Evidence suggests that this compound and other MmpL3 inhibitors may function by dissipating the proton motive force (PMF) across the mycobacterial cell membrane, which is the energy source for MmpL3-mediated transport.[6]

Signaling Pathway Diagram

Caption: Inhibition of Mycolic Acid Transport by this compound.

Quantitative Data

The antimycobacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of mycobacterial species.

| Mycobacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium abscessus | ATCC 19977 | 0.03 - 0.12 | [1][2] |

| Mycobacterium abscessus (Clinical Isolates) | Multiple | ≤0.03 - 0.5 | [2] |

| Mycobacterium avium complex (MAC) | Multiple | 1 - 2 | [1][2] |

| Mycobacterium tuberculosis | H37Rv | ≤0.12 - 0.5 | [2] |

Experimental Protocols

Synthesis of this compound

This compound is a benzothiazole amide. A general synthetic route involves the amide coupling of a substituted 2-aminobenzothiazole with a cycloalkyl carboxylic acid.[1][2]

Materials:

-

Substituted 2-aminobenzothiazole

-

Variably substituted cycloalkyl carboxylic acid

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

-

N,N-diisopropylethylamine (DIEA)

-

Dichloroethane (DCE)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted 2-aminobenzothiazole and the cycloalkyl carboxylic acid in dichloroethane.

-

Add HATU and DIEA to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and hexanes as the eluent.

-

Characterize the final product by NMR and LC-MS to confirm its identity and purity.[1]

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against mycobacteria can be determined using the broth microdilution method.

Materials:

-

Mycobacterial culture in logarithmic growth phase

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Resazurin sodium salt solution (for viability assessment)

Procedure:

-

Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the mycobacterial strain to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for the appropriate duration (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slow-growing mycobacteria).

-

After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change.

In Vivo Efficacy in a Mouse Model of M. abscessus Lung Infection

A chronic lung infection model in immunocompetent mice is used to evaluate the in vivo efficacy of this compound.

Materials:

-

C57BL/6 mice

-

Mycobacterium abscessus culture

-

Agar

-

This compound formulation for administration (e.g., intrapulmonary microspray)

-

Anesthetic

Procedure:

-

Prepare agar beads containing a known concentration of M. abscessus.

-

Anesthetize the mice and intratracheally infect them with the M. abscessus-containing agar beads to establish a chronic lung infection.[7][8]

-

After a set period to allow the infection to establish (e.g., 7 days), begin treatment with this compound.

-

Administer this compound daily for a specified duration (e.g., 4 weeks) via a suitable route, such as intrapulmonary microspray.[2]

-

Include a vehicle control group and potentially a positive control group treated with a standard antibiotic (e.g., azithromycin).[2]

-

At the end of the treatment period, euthanize the mice and harvest the lungs.

-

Homogenize the lung tissue and plate serial dilutions on appropriate agar to determine the bacterial load (Colony Forming Units - CFU).

-

Statistically compare the CFU counts between the treatment and control groups to assess the efficacy of this compound.[2]

Mycolic Acid Transport Assay

This assay is used to confirm the effect of this compound on mycolic acid transport.

Materials:

-

Mycobacterial culture

-

[1,2-¹⁴C]acetic acid (radiolabel)

-

This compound

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Grow a mycobacterial culture to mid-log phase and treat with this compound at a concentration above the MIC.

-

Add [1,2-¹⁴C]acetic acid to the culture and incubate to allow for the incorporation of the radiolabel into newly synthesized mycolic acids.

-

Harvest the bacterial cells and extract the total lipids using a chloroform/methanol mixture.

-

Separate the different lipid species, including TMM and other mycolic acid-containing lipids, using thin-layer chromatography.

-

Visualize the radiolabeled lipids by autoradiography.

-

Inhibition of MmpL3 will result in an accumulation of radiolabeled TMM in the cytoplasm and a decrease in its translocation to the periplasm for incorporation into the cell wall.[4]

Conclusion

This compound is a promising antimycobacterial agent with a novel mechanism of action that targets the essential MmpL3 transporter. Its potent activity against a wide range of mycobacteria, including drug-resistant strains, highlights its potential as a lead compound for the development of new therapies for tuberculosis and nontuberculous mycobacterial infections. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of this important new class of antimycobacterial compounds.

References

- 1. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Model of Chronic Mycobacterium abscessus Lung Infection in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CRS400393: A Technical Guide to a Promising Antimycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of CRS400393, a potent and specific inhibitor of the mycobacterial mycolic acid transporter MmpL3. This document summarizes its known physicochemical properties, with a focus on solubility, outlines its mechanism of action, and provides detailed experimental protocols relevant to its preclinical assessment.

Physicochemical Properties

This compound is a novel benzothiazole amide with the chemical formula C₁₉H₂₁F₃N₂O₂S and a molecular weight of 398.44 g/mol .[1] It is described as a solid powder.[1]

Solubility Data

A critical aspect of preclinical drug development is the characterization of a compound's solubility. To date, publicly available quantitative solubility data for this compound is limited. The primary available information indicates that this compound is soluble in dimethyl sulfoxide (DMSO).[1] For progression in drug development, a thorough understanding of its solubility in aqueous and physiologically relevant media is essential.

In the absence of specific quantitative data for this compound, the following table outlines the key solubility parameters that should be determined.

| Parameter | Solvent/Media | Purpose |

| Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | Provides an early indication of solubility under physiological pH, useful for initial screening and assay development. |

| Simulated Gastric Fluid (SGF) | Assesses solubility in the acidic environment of the stomach, relevant for oral formulation considerations. | |

| Simulated Intestinal Fluid (SIF) | Evaluates solubility in the neutral to slightly alkaline environment of the small intestine, crucial for predicting oral absorption. | |

| Thermodynamic Solubility | Aqueous Buffers (pH range 2-8) | Determines the true equilibrium solubility at different pH values, providing insights into the compound's intrinsic solubility and pKa. |

| Biorelevant Media (e.g., FaSSIF, FeSSIF) | Simulates the composition of intestinal fluids in the fasted and fed states, offering a more accurate prediction of in vivo dissolution and absorption. | |

| Co-solvent Mixtures (e.g., DMSO/water, ethanol/water) | Characterizes solubility in systems often used for in vitro assays and initial formulation development. |

Mechanism of Action: Targeting MmpL3

This compound exerts its antimycobacterial effect by targeting MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. Mycolic acids are major components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death. This targeted mechanism of action makes MmpL3 an attractive target for novel anti-tuberculosis therapies.

Below is a diagram illustrating the role of MmpL3 in the mycolic acid pathway and the inhibitory action of compounds like this compound.

Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM export.

Experimental Protocols

Given the lack of specific published protocols for this compound, this section provides a detailed, generalized methodology for determining the kinetic and thermodynamic solubility of a novel compound, which can be adapted for this compound.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's solubility upon its addition from a DMSO stock solution into an aqueous buffer.

Workflow:

References

Methodological & Application

No Publicly Available Data for CRS400393 In Vivo Studies

Comprehensive searches for the compound CRS400393 have yielded no publicly available scientific literature or data regarding its in vivo dosage, preclinical studies, mechanism of action, or any related experimental protocols.

Despite employing various search strategies, including alternative naming conventions and broader searches for related compound series, no information on this compound could be retrieved. This suggests that this compound may be an internal research compound that has not yet been disclosed in publications, a developmental code for a drug not yet in the public domain, or a nomenclature that is not currently recognized in scientific databases.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for this compound at this time. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data through scientific conferences, peer-reviewed journals, or patent applications.

Application of CRS400393 in Cancer Research: A Review of Current Evidence and Future Directions

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the current scientific understanding of the compound CRS400393. Initial interest in this molecule for cancer research applications has prompted a thorough review of existing literature. This document clarifies the established biological activity of this compound and explores the potential of its broader chemical class, benzothiazole amides, in oncology.

Important Note: Scientific literature to date describes this compound as a potent antimycobacterial agent. There are currently no published studies detailing its application in cancer research. The information presented herein is based on its documented activity and the established anticancer potential of the broader benzothiazole amide chemical family.

Part 1: this compound - An Antimycobacterial Agent

This compound has been identified as a potent and specific inhibitor of mycobacterial growth.[1][2][3] Its primary mechanism of action is the targeting of MmpL3, a crucial transporter of mycolic acids in mycobacteria.[2][3][4]

Quantitative Data: Antimycobacterial Activity of this compound

The following table summarizes the reported minimum inhibitory concentration (MIC) values of this compound against various mycobacterial species.

| Mycobacterial Species | MIC Range (μg/mL) | Reference |

| Mycobacterium abscessus | 0.03 - 0.12 | [2] |

| Other rapid-growing NTM | 0.03 - 0.12 | [2] |

| Mycobacterium avium complex (MAC) | 1 - 2 | [2] |

| Mycobacterium tuberculosis | 0.12 - 0.5 | [4] |

Mechanism of Action: MmpL3 Inhibition

The proposed mechanism of action for this compound in mycobacteria is the inhibition of the MmpL3 transporter, which is essential for the formation of the mycobacterial cell wall.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent [frontiersin.org]

CRS400393: Application and Protocols in Mycobacterial Research, Not Neuroscience

Initial investigations into the potential applications of CRS400393 reveal its role as a potent antimycobacterial agent, with no current scientific literature supporting its use in neuroscience experiments. This document serves to clarify the established mechanism and application of this compound based on available data, and to provide a structured overview for researchers interested in its antimycobacterial properties.

Summary of Key Findings

-

Primary Target: this compound is a specific inhibitor of MmpL3, a crucial mycolic acid transporter in mycobacteria.[1]

-

Application: Its primary application is in the field of infectious disease research, specifically as a potential therapeutic agent against mycobacterial infections.

-

No Neuroscience Link: Extensive searches of scientific databases and literature have not yielded any studies or data related to the use of this compound in neuroscience research.

Mechanism of Action: Targeting Mycobacterial Cell Wall Synthesis

This compound exerts its antimycobacterial effect by disrupting the transport of mycolic acids, which are essential components of the mycobacterial cell wall. This targeted inhibition of MmpL3 leads to a breakdown in cell wall integrity and ultimately, bacterial cell death.

Caption: Mechanism of action of this compound.

Hypothetical Experimental Workflow for Antimycobacterial Activity Assessment

While no neuroscience protocols exist for this compound, a standard workflow for evaluating its antimycobacterial efficacy can be outlined. This serves as a guide for researchers in the appropriate field.

Caption: Workflow for assessing antimycobacterial activity.

Quantitative Data

Currently, there is no publicly available quantitative data such as IC50 or EC50 values for this compound from the initial searches. Further specific studies on its antimycobacterial properties would be required to establish these parameters.

Protocols for Antimycobacterial Studies

Detailed protocols for assessing the antimycobacterial activity of compounds like this compound would typically involve the following, which can be adapted from standard microbiology and pharmacology methodologies:

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a mycobacterial strain.

-

Methodology:

-

Prepare a serial dilution of this compound in a suitable broth medium (e.g., Middlebrook 7H9).

-

Inoculate the wells of a microtiter plate with a standardized suspension of the mycobacterial strain.

-

Add the different concentrations of this compound to the wells.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for a specified period).

-

Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.

-

2. Mammalian Cell Cytotoxicity Assay:

-

Objective: To assess the toxicity of this compound against mammalian cell lines to determine its therapeutic index.

-

Methodology:

-

Culture a suitable mammalian cell line (e.g., HepG2, A549) in a 96-well plate.

-

Expose the cells to a range of concentrations of this compound.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.

-

Calculate the 50% cytotoxic concentration (CC50).

-

3. In Vivo Efficacy Studies:

-

Objective: To evaluate the therapeutic efficacy of this compound in an animal model of mycobacterial infection.

-

Methodology:

-

Infect a suitable animal model (e.g., BALB/c mice) with a pathogenic mycobacterial strain.

-

Administer this compound at different doses and schedules.

-

Monitor the animals for clinical signs of infection and body weight changes.

-

At the end of the treatment period, euthanize the animals and determine the bacterial load in target organs (e.g., lungs, spleen).

-

Compare the bacterial burden in treated versus untreated groups to assess efficacy.

-

References

Application Notes and Protocols for Efficacy Measurement

Important Note on CRS400393: Initial research indicates that this compound is an antimycobacterial agent that targets MmpL3, a mycolic acid transporter essential for Mycobacterium tuberculosis.[1] Therefore, its efficacy is typically measured using microbiological techniques such as determining the Minimum Inhibitory Concentration (MIC) against mycobacterial strains.

The detailed request for signaling pathway analysis suggests a potential interest in immunomodulatory agents, for instance, those targeting the STING (Stimulator of Interferon Genes) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer.[2][3]

Consequently, these application notes will focus on the techniques for measuring the efficacy of a hypothetical STING inhibitor, designated as "Compound X" , to align with the detailed requirements of the request.

Application Note 1: In Vitro Characterization of Compound X, a Novel STING Inhibitor

Objective: To outline a series of in vitro assays to determine the potency and mechanism of action of Compound X in inhibiting the cGAS-STING signaling pathway.

Background: The cGAS-STING pathway is a key mediator of type I interferon (IFN) responses. Upon activation, STING translocates from the endoplasmic reticulum, leading to the phosphorylation of TBK1 and IRF3, and subsequent transcription of IFN-stimulated genes (ISGs).[4] We will assess the efficacy of Compound X by measuring its impact on key events in this pathway.

Key Experiments and Methodologies

-

Reporter Gene Assay: To quantify the inhibition of STING-dependent IFN-β production.

-

Western Blot Analysis: To visualize the inhibition of phosphorylation of key downstream signaling proteins.

-

Cytokine Release Assay: To measure the reduction of STING-induced cytokine secretion in primary human cells.

Data Summary

The following table summarizes the expected quantitative data from the in vitro efficacy studies of Compound X.

| Assay Type | Cell Line | Agonist | Readout | Metric | Compound X Result | Positive Control (H-151) |

| STING Reporter Assay | THP1-Dual™ KI-hSTING-R232 | 2'3'-cGAMP (1 µg/mL) | Lucia Luciferase | IC50 | 15.8 µM | 1.04 µM[5] |

| Western Blot | THP-1 | 2'3'-cGAMP (1 µg/mL) | p-STING, p-TBK1, p-IRF3 | % Inhibition at 20 µM | >90% | >95% |

| Cytokine ELISA | Human PBMCs | 2'3'-cGAMP (1 µg/mL) | IFN-β Secretion | IC50 | 21.3 µM | 1.5 µM |

| Cell Viability Assay | THP-1 | - | CellTiter-Glo® | CC50 | >100 µM | ~10 µM[5] |

Protocol 1: STING Reporter Gene Assay

This protocol describes the use of a commercially available reporter cell line to measure the inhibition of STING signaling. THP1-Dual™ KI-hSTING-R232 cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[6]

Materials:

-

THP1-Dual™ KI-hSTING-R232 cells (InvivoGen)

-

RPMI 1640 Medium, 10% FBS, Pen/Strep

-

2'3'-cGAMP (STING agonist)

-

Compound X

-

H-151 (positive control inhibitor)

-

QUANTI-Luc™ detection reagent

-

96-well plates (white, clear bottom)

Procedure:

-

Seed 50,000 THP1-Dual™ cells per well in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with a serial dilution of Compound X or H-151 for 2 hours.

-

Stimulate the cells with 1 µg/mL of 2'3'-cGAMP. Include unstimulated and vehicle-only controls.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Transfer 20 µL of supernatant to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Immediately measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curve.

Workflow for the STING reporter gene assay.

Protocol 2: Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.[7][8]

Materials:

-

THP-1 cells

-

RPMI 1640 Medium, 10% FBS, Pen/Strep

-

2'3'-cGAMP

-

Compound X

-

Lysis buffer (RIPA) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate 1x10^6 THP-1 cells per well in a 6-well plate and allow them to adhere.

-

Pre-treat cells with Compound X (e.g., at 5, 10, and 20 µM) for 2 hours.

-

Stimulate with 1 µg/mL of 2'3'-cGAMP for 1-2 hours.

-

Wash cells with cold PBS and lyse with 100 µL of lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Densitometry analysis can be performed to quantify band intensity relative to loading controls.

The cGAS-STING signaling pathway and the inhibitory target of Compound X.

Application Note 2: In Vivo Efficacy of Compound X in a Model of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of Compound X in a preclinical in vivo model of STING-associated vasculopathy.

Background: Gain-of-function mutations in STING can lead to constitutive activation and severe autoimmune diseases like STING-associated vasculopathy with onset in infancy (SAVI).[9] Mouse models carrying these mutations (e.g., STING N153S) recapitulate key aspects of the human disease and are valuable for testing potential therapeutics.

Experimental Design

-

Model: STING N153S knock-in mice.

-

Groups (n=10 per group):

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Compound X (10 mg/kg, daily oral gavage)

-

Compound X (30 mg/kg, daily oral gavage)

-

-

Treatment Duration: 4 weeks.

-

Key Readouts:

-

Survival rate

-

Clinical score (body weight, skin lesions, activity)

-

Lung inflammation (histopathology)

-

Serum cytokine levels (IFN-β, TNF-α)

-

Gene expression analysis of lung tissue (IFN-stimulated genes)

-

Data Summary

The following table presents hypothetical data from the in vivo study.

| Parameter | Vehicle Control | Compound X (10 mg/kg) | Compound X (30 mg/kg) |

| Survival Rate (%) | 40% | 70% | 90% |

| Mean Clinical Score (at 4 weeks) | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.5 |

| Lung Inflammation Score | 3.8 ± 0.4 | 1.9 ± 0.3 | 0.8 ± 0.2 |

| Serum IFN-β (pg/mL) | 152 ± 25 | 65 ± 18 | 28 ± 9 |

| Lung Isg15 mRNA (fold change) | 25.6 ± 4.1 | 8.3 ± 2.5 | 2.7 ± 1.1 |

Protocol 3: Evaluation of Lung Inflammation in STING N153S Mice

This protocol describes the histological assessment of lung tissue to quantify inflammation.

Materials:

-

Formalin (10%)

-

Paraffin

-

Hematoxylin and Eosin (H&E) stain

-

Microscope and imaging software

Procedure:

-

At the end of the treatment period, euthanize mice and perfuse the lungs with saline.

-

Inflate the lungs with 10% formalin and fix overnight.

-

Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.

-

Deparaffinize and rehydrate the sections.

-

Stain with H&E.

-

A board-certified pathologist, blinded to the treatment groups, should score the slides for inflammation based on a semi-quantitative scale (0-4), considering peribronchial, perivascular, and interstitial infiltrates.

-

Capture representative images of each group.

Workflow for the in vivo efficacy study in a mouse model of SAVI.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CRS400393 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS400393 is a potent, mycobacteria-specific agent belonging to the benzothiazole amide class of compounds.[1] It has demonstrated significant activity against a range of mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex.[1] The discovery of this compound was the result of a high-throughput screening (HTS) campaign followed by extensive medicinal chemistry optimization.[1] Preliminary mechanism of action studies indicate that this compound targets MmpL3, a crucial transporter protein involved in the biosynthesis of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening assays for the discovery of novel antimycobacterial agents.

Mechanism of Action and Signaling Pathway

This compound's antimycobacterial activity stems from its inhibition of the MmpL3 transporter protein. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of mycobacteria. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial death.

Data Presentation

Table 1: In Vitro Antimycobacterial Activity of this compound

| Mycobacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Mycobacterium abscessus | 0.03 - 0.12 |

| Other rapid-growing NTM | 0.03 - 0.12 |

| Mycobacterium avium complex | 1 - 2 |

Data summarized from Graham J, et al. Bioorg Med Chem Lett. 2018.[1]

Table 2: Representative High-Throughput Screening Data Parameters

| Parameter | Value | Description |

| Assay Format | 384-well microplate | Miniaturized format for high-throughput screening. |

| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. |

| Primary Hit Rate | 0.5 - 2% | Percentage of compounds identified as active in the primary screen. |

| Confirmation Rate | > 80% | Percentage of primary hits confirmed in dose-response assays. |

| Positive Control | This compound (or other known MmpL3 inhibitor) | Used to assess assay performance and for data normalization. |

| Negative Control | DMSO | Vehicle control, represents 0% inhibition. |

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify novel antimycobacterial compounds, using this compound as a reference control. These protocols are based on established methods for whole-cell phenotypic screening against mycobacteria.

Protocol 1: Whole-Cell Phenotypic Screen using a Luciferase Reporter Assay

This protocol describes a high-throughput screening assay using a Mycobacterium strain expressing a luciferase reporter gene. Bacterial viability is determined by measuring luminescence, which is dependent on cellular ATP levels.

Materials:

-

Mycobacterium strain expressing luciferase (e.g., M. smegmatis, M. tuberculosis H37Rv-lux)

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

384-well white, clear-bottom microplates

-

Compound library dissolved in DMSO

-

This compound stock solution in DMSO

-

Luciferin substrate

-

Luminometer

Procedure:

-

Bacterial Culture Preparation: Grow the luciferase-expressing Mycobacterium strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Assay Plate Preparation:

-

Dispense 25 µL of 7H9 broth into all wells of a 384-well plate.

-

Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of compound from the library plates to the assay plates.

-

Include wells with this compound as a positive control (final concentration of 10x MIC) and DMSO as a negative control.

-

-

Bacterial Inoculation: Dilute the mid-log phase culture to the desired starting inoculum (e.g., OD600 of 0.02) in 7H9 broth. Add 25 µL of the diluted culture to each well of the assay plate.

-

Incubation: Seal the plates and incubate at 37°C for the appropriate duration (e.g., 3-5 days for M. smegmatis, 7-10 days for M. tuberculosis).

-

Luminescence Reading:

-

Equilibrate the plates to room temperature.

-

Add the appropriate volume of luciferin substrate to each well.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to the positive (0% viability) and negative (100% viability) controls.

-

Calculate the percent inhibition for each compound.

-

Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Protocol 2: Whole-Cell Phenotypic Screen using AlamarBlue Assay

This protocol utilizes the AlamarBlue (resazurin) cell viability reagent, which is reduced by metabolically active cells, resulting in a colorimetric and fluorescent change.

Materials:

-

Mycobacterium strain (e.g., M. smegmatis, M. tuberculosis)

-

Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80

-

384-well black, clear-bottom microplates

-

Compound library dissolved in DMSO

-

This compound stock solution in DMSO

-

AlamarBlue reagent

-

Fluorometer or spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Grow the Mycobacterium strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Assay Plate Preparation: Prepare the assay plates with compounds and controls as described in Protocol 1.

-

Bacterial Inoculation: Inoculate the assay plates with the diluted bacterial culture as described in Protocol 1.

-

Incubation: Seal the plates and incubate at 37°C for the appropriate duration.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% (v/v).

-

Second Incubation: Incubate the plates for an additional 12-24 hours at 37°C.

-

Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate percent inhibition based on the reduction of AlamarBlue, normalized to positive and negative controls.

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen should be subjected to a series of follow-up studies to confirm their activity and characterize their mechanism of action.

Workflow for Hit Confirmation:

-

Re-testing: Re-test the primary hits from a freshly prepared stock solution to eliminate false positives.

-

Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) by testing the compounds over a range of concentrations.

-

Cytotoxicity Assay: Evaluate the toxicity of the hits against a mammalian cell line (e.g., HepG2, HEK293) to assess their selectivity for mycobacteria.

-

Mechanism of Action Studies:

-

Target-based assays: If a specific target is hypothesized (e.g., MmpL3), test the compounds in a target-based assay.

-

Resistance studies: Generate resistant mutants and perform whole-genome sequencing to identify mutations in the potential target gene.

-

Metabolic labeling: Analyze the effect of the compound on the synthesis of key cellular components, such as mycolic acids.

-

-

In Vivo Efficacy: Test promising lead compounds in an appropriate animal model of mycobacterial infection.

Conclusion

This compound serves as a valuable tool compound for the discovery and development of new antimycobacterial agents. Its well-defined mechanism of action targeting MmpL3 makes it an excellent positive control for high-throughput screening campaigns. The protocols outlined in this document provide a robust framework for conducting whole-cell phenotypic screens to identify novel inhibitors of mycobacterial growth. Subsequent hit validation and mechanism of action studies are crucial for advancing promising compounds through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CRS400393 Treatment Concentration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CRS400393 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific antimycobacterial agent. Its primary target is the mycobacterial membrane protein Large 3 (MmpL3), which is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolates (TMM), from the cytoplasm to the periplasm.[1][2] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death.[1]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The effective concentration of this compound can vary depending on the mycobacterial species and strain. Based on available data, a good starting point for in vitro experiments is within the range of the Minimum Inhibitory Concentration (MIC).

| Mycobacterial Species | Typical MIC Range (µg/mL) |

| Nontuberculous Mycobacteria (NTM) | ≤0.03 - 0.5 |

| Mycobacterium avium complex | 1 - 2 |

| Mycobacterium tuberculosis | Not specifically reported, but expected to be in a similar range to other mycobacteria. |

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a concentrated stock solution in DMSO. This stock solution can be stored at -20°C for long-term use. When preparing working solutions, dilute the DMSO stock in the appropriate culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

Problem 1: No or low activity of this compound observed.

Possible Cause 1: Incorrect concentration.

-

Solution: Perform a dose-response experiment to determine the optimal concentration for your specific mycobacterial strain and experimental conditions. Start with a broad range of concentrations around the expected MIC.

Possible Cause 2: Compound degradation.

-

Solution: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.

Possible Cause 3: Serum protein binding.

-

Solution: If your culture medium contains serum, this compound may bind to serum proteins, reducing its effective concentration.[3][4] Consider determining the IC50 of this compound in the presence and absence of serum to assess the impact of serum protein binding.[3] Alternatively, use a serum-free medium if your experimental design allows.

Problem 2: High background cytotoxicity observed in host cells.

Possible Cause 1: this compound concentration is too high.

-

Solution: Determine the cytotoxic concentration 50 (CC50) of this compound on your host cell line. This will allow you to calculate the selectivity index (SI = CC50 / MIC) and choose a concentration that is effective against the mycobacteria while minimizing host cell toxicity.

Possible Cause 2: Off-target effects.

-

Solution: Some MmpL3 inhibitors have been reported to have off-target effects, such as disrupting the proton motive force (PMF) of the cell membrane.[2][5][6][7][8][9][10] If you suspect off-target effects, you can perform assays to measure the impact of this compound on the PMF.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis

This protocol is based on the EUCAST broth microdilution reference method.[11][12][13]

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) as a reference strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

96-well U-shaped microtiter plates

-

Sterile water

-

Glass beads

Procedure:

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension of M. tuberculosis from a fresh culture by vortexing colonies with glass beads in sterile water.

-

Dilute the 0.5 McFarland suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.

-

-

Drug Dilution:

-

Prepare a series of two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at 36 ± 1°C.

-

-

Reading the Results:

-

Read the plate when visible growth is observed in the drug-free control well (typically after 7-14 days).

-

The MIC is the lowest concentration of this compound that inhibits visible growth.

-

Protocol 2: Determination of Cytotoxic Concentration 50 (CC50)

This protocol describes a general method using a commercially available LDH (lactate dehydrogenase) cytotoxicity assay kit.

Materials:

-

Mammalian cell line (e.g., THP-1 macrophages)

-

Complete culture medium

-

This compound

-

96-well flat-bottom tissue culture plates

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a density of 2-10 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

-

Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

-

-

Incubation:

-

Incubate the plate for a period relevant to your infection experiments (e.g., 24, 48, or 72 hours).

-

-

LDH Assay:

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

-

Plot the percentage of cytotoxicity against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for optimizing this compound concentration.

References

- 1. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption [frontiersin.org]

- 10. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 11. repub.eur.nl [repub.eur.nl]

- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

preventing CRS400393 degradation in experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of CRS400393 to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific antimycobacterial agent. It functions by targeting MmpL3, a transporter protein essential for the transport of mycolic acids in mycobacteria.[1] Mycolic acids are crucial components of the mycobacterial cell wall, and their disrupted transport leads to cell death.

Q2: How should I store this compound to ensure its stability?

Proper storage is critical to prevent the degradation of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Q3: In what solvent should I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental media.

Q4: What is the expected shelf-life of this compound?

When stored correctly under the recommended conditions, this compound has a shelf life of over three years.[1]

Troubleshooting Guide

Issue 1: I am observing a decrease in the activity of my this compound compound over time.

-

Potential Cause: Improper Storage. Extended exposure to ambient temperatures, light, or moisture can lead to the degradation of the compound.

-

Solution: Ensure that the compound is stored at the recommended temperatures (-20°C for long-term, 0-4°C for short-term) and is protected from light.[1] When not in use, vials should be tightly sealed and stored in a desiccator if possible.

Issue 2: I am seeing precipitation of this compound in my aqueous experimental medium.

-

Potential Cause: Poor Solubility. While this compound is soluble in DMSO, it may have limited solubility in aqueous buffers. Adding a high concentration of the DMSO stock solution directly to your aqueous medium can cause the compound to precipitate.

-

Solution:

-

Prepare a high-concentration stock solution in 100% DMSO.

-

When diluting into your final aqueous medium, do so gradually and with gentle mixing.

-

Avoid "shock" precipitation by not adding the DMSO stock to a vigorously vortexing aqueous solution. Instead, add the stock to the side of the tube and allow it to mix in gently.

-

Consider the final percentage of DMSO in your experiment. While a small percentage is often tolerated by cells, higher concentrations can be toxic. If you need a high concentration of this compound, you may need to optimize your final DMSO concentration.

-

Issue 3: My experimental results with this compound are inconsistent.

-

Potential Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution of this compound can lead to its degradation.

-

Solution 1: Aliquot the DMSO stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles for the bulk of the compound.

-

Potential Cause 2: Contamination. Contamination of the stock solution or experimental media can interfere with the activity of this compound.

-

Solution 2: Always use sterile pipette tips and tubes when handling the compound and its solutions. Prepare dilutions in a sterile environment, such as a laminar flow hood.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Under sterile conditions, add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Gently vortex or sonicate the vial until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use, light-protected tubes.

-

Store the aliquots at -20°C.

Protocol 2: General Stability Assessment of this compound in Experimental Medium

This protocol can be used to determine the stability of this compound in your specific experimental buffer or medium over time.

-

Prepare a solution of this compound in your experimental medium at the final working concentration you intend to use.

-

Divide this solution into several sterile, light-protected tubes.

-

Establish a time-course experiment (e.g., 0, 2, 4, 8, 24, 48 hours).

-

At each time point, take one tube and store it at -80°C to halt any further degradation.

-

At the end of the time course, analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Compare the results to the initial (time 0) sample to determine the rate of degradation.

Quantitative Data Summary

| Parameter | Recommendation | Source |

| Long-Term Storage | -20°C, dry, dark | [1] |

| Short-Term Storage | 0 - 4°C, dry, dark | [1] |

| Shipping Condition | Ambient temperature | [1] |

| Recommended Solvent | DMSO | [1] |

| Shelf Life | >3 years (if stored properly) | [1] |

Visualizations

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: CRS400393 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with CRS400393, a hypothetical MEK1/2 inhibitor targeting the RAS-RAF-MEK-ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] By binding to a site adjacent to the ATP-binding pocket, this compound locks MEK in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1] This ultimately inhibits the MAPK signaling cascade, which is crucial for cell proliferation and survival.[2]

Q2: My cells are developing resistance to this compound. What are the possible mechanisms?

A2: Resistance to MEK inhibitors like this compound is a known issue and can arise from various mechanisms.[2] These include mutations in MEK1/2 that prevent drug binding, amplification of the MEK gene, or activation of alternative signaling pathways that bypass the need for MEK activity. Combination therapies are often explored to overcome resistance.[3]

Q3: What are the common off-target effects or toxicities associated with MEK inhibitors?

A3: MEK inhibitors can cause a range of side effects. Common toxicities include mucocutaneous issues like rash and dermatitis, gastrointestinal problems such as diarrhea, and ocular toxicities like blurred vision or retinal vein occlusion.[1][4] In some cases, cardiovascular effects and elevated creatine phosphokinase (CPK) levels have been observed.[1][5] It is crucial to monitor for these effects in your experimental system.

Troubleshooting Guides

Western Blotting for Phospho-ERK (p-ERK)

Issue: Weak or no p-ERK signal after this compound treatment.

| Possible Cause | Recommended Solution |

| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal p-ERK inhibition in your specific cell line. |

| Phosphatase Activity During Sample Lysis | Prepare lysis buffer fresh with a cocktail of phosphatase and protease inhibitors. Always keep samples on ice and use pre-chilled buffers to minimize dephosphorylation.[6] |

| Inefficient Protein Extraction | For nuclear proteins, ensure your lysis buffer is sufficiently stringent (e.g., RIPA buffer) to effectively extract the target.[7] |

| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel.[6] Alternatively, you can enrich for your target protein using immunoprecipitation before running the Western blot. |

| Inefficient Transfer | Optimize your Western blot transfer conditions (voltage, time, membrane type) for your specific protein of interest. |

Issue: High background on the Western blot membrane.

| Possible Cause | Recommended Solution |

| Inappropriate Blocking Agent | Avoid using non-fat milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[6][8] Use 5% Bovine Serum Albumin (BSA) in TBST instead. |

| Phosphate in Buffers | Do not use phosphate-buffered saline (PBS) in your wash buffers or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[6] Use Tris-buffered saline with Tween-20 (TBST).[6] |

| Non-specific Antibody Binding | Optimize the concentration of your primary and secondary antibodies. Increase the number and duration of washes with TBST. |

Cell-Based Assays (e.g., Viability, Proliferation)

Issue: Inconsistent or unexpected results in cell viability assays.

| Possible Cause | Recommended Solution |

| Compound Instability or Precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. |

| Assay Artifacts | Some small molecules can interfere with assay reagents (e.g., formazan-based viability assays). Consider using an orthogonal assay method to confirm your results (e.g., a fluorescence-based assay if you are using a colorimetric one).[9] |

| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variability. |

| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |

Experimental Protocols

Protocol: Assessing the Efficacy of this compound by Western Blot for p-ERK

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.

-

Mandatory Visualizations

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Caption: Experimental workflow for assessing this compound efficacy via Western blot.

References

- 1. news-medical.net [news-medical.net]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 7. Western Blot Experiment - How to Optimize Phosphorylated Protein WB Detection?-Clinx勤翔 [clinxsci.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. pubs.acs.org [pubs.acs.org]

CRS400393 Technical Support Center: Troubleshooting Off-Target Effects

Introduction

CRS400393 is a potent and specific antimycobacterial agent that targets the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis and other mycobacteria.[1][2][3] Its high specificity makes it an excellent tool for studying mycobacterial biology. However, when using any small molecule inhibitor in a biological system, it is crucial to consider the possibility of off-target effects. This guide provides a framework for researchers who encounter unexpected phenotypes in eukaryotic cell systems when using this compound, and offers a systematic approach to troubleshooting potential off-target interactions.

Frequently Asked Questions (FAQs)

FAQ 1: I am observing unexpected cytotoxicity with this compound in my human cell line. Is this a known off-target effect?

While this compound is designed for high specificity against mycobacterial MmpL3, off-target interactions in eukaryotic cells, although not extensively documented, can occur. An unexpected cytotoxic effect in a human cell line could be indicative of the compound interacting with an unintended cellular target.

Hypothetical Scenario: A plausible, yet hypothetical, off-target for a molecule affecting lipid transport in bacteria could be a human protein involved in lipid metabolism. For instance, this compound might interact with Stearoyl-CoA Desaturase (SCD1) , a key enzyme in the biosynthesis of monounsaturated fatty acids. Inhibition of SCD1 can lead to an imbalance in cellular lipid composition, inducing endoplasmic reticulum (ER) stress and apoptosis, which would manifest as cytotoxicity.

To investigate this, a structured troubleshooting approach is recommended to determine if the observed cytotoxicity is a bona fide off-target effect.

FAQ 2: How can I experimentally determine if the observed phenotype is due to an off-target effect of this compound?

A systematic workflow can help you distinguish between a specific off-target effect and other potential causes like non-specific toxicity or experimental artifacts.

Troubleshooting Workflow:

-

Confirm the Observation:

-

Dose-Response Analysis: Perform a dose-response curve with this compound on your cell line to determine the IC50 value for the cytotoxic effect. A sigmoidal dose-response curve suggests a specific biological interaction rather than non-specific toxicity.

-

Positive and Negative Controls: Include a known inhibitor of your suspected off-target (e.g., an SCD1 inhibitor) as a positive control and an inactive structural analog of this compound, if available, as a negative control.

-

-

Assess Target Engagement in Cells:

-

Cellular Thermal Shift Assay (CETSA): This technique can be used to determine if this compound directly binds to a target protein in intact cells. A shift in the thermal stability of the protein in the presence of the compound indicates direct binding.

-

-

Validate the Off-Target:

-

Genetic Knockdown: Use siRNA or shRNA to specifically knock down the expression of the putative off-target protein (e.g., SCD1). If the knockdown phenocopies the effect of this compound treatment, it strongly suggests that the compound's effect is mediated through this target.

-

Rescue Experiment: Conversely, if you can rescue the cytotoxic phenotype of this compound by providing the downstream product of the inhibited enzyme (e.g., supplementing the media with oleic acid for SCD1 inhibition), this further validates the off-target.

-

-

In Vitro Enzymatic Assay:

-

If the putative off-target is an enzyme, perform an in vitro enzymatic assay with the purified protein and this compound to confirm direct inhibition and determine the Ki value.

-

Quantitative Data Summary

The following table presents hypothetical data from a series of experiments to investigate the off-target effects of this compound on a human cancer cell line.

| Experiment | Target/Cell Line | Metric | This compound | Positive Control (SCD1i) | Negative Control |

| On-Target Activity | M. tuberculosis MmpL3 | IC50 | 0.05 µM | N/A | > 100 µM |

| Off-Target Activity | Human SCD1 (in vitro) | Ki | 2.5 µM | 0.1 µM | > 100 µM |

| Cell Viability | Human Cancer Cell Line | IC50 | 5.0 µM | 0.2 µM | > 100 µM |

| Cell Viability with siRNA | SCD1 Knockdown | % Viability | 45% | 42% | 98% |

| Rescue Experiment | + Oleic Acid (100 µM) | % Viability | 85% | 82% | 99% |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from standard CETSA procedures to assess the binding of this compound to a target protein (e.g., SCD1) in cultured human cells.

Materials:

-

Human cell line of interest

-

This compound

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

Antibodies for the target protein (for Western Blot)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 10x IC50) or with DMSO for 1-2 hours.

-

-

Harvesting and Lysis:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in PBS with a protease inhibitor cocktail.

-

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).

-

-

Heat Treatment:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Cool the samples at room temperature for 3 minutes.

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant (soluble fraction).

-

-

Analysis:

-

Analyze the soluble protein fraction by SDS-PAGE and Western Blot using an antibody specific for the target protein.

-

Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to the right for the this compound-treated sample indicates target engagement.

-

Protocol 2: siRNA-Mediated Knockdown for Target Validation

This protocol describes the use of siRNA to validate that the cytotoxic effect of this compound is mediated through a specific off-target.

Materials:

-

Human cell line of interest

-

siRNA targeting the putative off-target (e.g., SCD1)

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM or other serum-free medium

-

Cell culture medium

-

Reagents for cell viability assay (e.g., CellTiter-Glo)

-

Reagents for Western Blot to confirm knockdown

Procedure:

-

siRNA Transfection:

-

Seed cells in a 96-well plate at a density that will result in 50-60% confluency at the time of transfection.

-

On the day of transfection, dilute the siRNA (target-specific and non-targeting control) in Opti-MEM.

-

Dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

-

This compound Treatment:

-

After 24-48 hours of transfection, replace the medium with fresh medium containing this compound at its IC50 concentration or DMSO as a control.

-

Incubate for an additional 24-48 hours.

-

-

Analysis:

-

Cell Viability: Measure cell viability using a suitable assay. Compare the viability of cells treated with target-specific siRNA and this compound to cells treated with non-targeting siRNA and this compound. A similar reduction in viability would suggest the phenotype is on-target.

-

Knockdown Confirmation: In a parallel experiment, lyse the cells 48-72 hours post-transfection and perform a Western Blot to confirm the reduction in the target protein level in the siRNA-treated cells compared to the non-targeting control.

-

Visualizations

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Caption: On-target vs. hypothetical off-target pathways of this compound.

References

Technical Support Center: CRS400393 In Vitro Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRS400393. The following information is designed to help address specific issues related to in vitro cytotoxicity that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems observed during in vitro experiments with this compound and offers potential solutions.

Problem 1: High levels of cytotoxicity observed at expected therapeutic concentrations.

Question: We are observing significant cell death in our uninfected eukaryotic cell line controls when using this compound at concentrations effective against mycobacteria. How can we reduce this off-target cytotoxicity?

Answer: High cytotoxicity in non-target cells is a common challenge in drug development. Here are several strategies to troubleshoot and mitigate this issue:

1. Optimization of Experimental Conditions:

-

Concentration and Exposure Time: The cytotoxic effect of a compound is often dependent on both the concentration and the duration of exposure. It is recommended to perform a dose-response and time-course experiment to identify the optimal concentration of this compound and the shortest exposure time that maintains antimycobacterial efficacy while minimizing host cell toxicity.

-

Cell Density: The initial seeding density of your cells can influence their susceptibility to cytotoxic agents. Low cell density may lead to higher observed toxicity. Ensure you are using an optimal and consistent cell density for your assays.[1]

-

Serum Concentration: The presence and concentration of serum in the culture medium can impact the bioavailability and cytotoxicity of a compound. Consider evaluating the effect of different serum concentrations on this compound's activity and toxicity.

2. Co-treatment with Cytoprotective Agents:

Depending on the mechanism of cytotoxicity, co-administration of cytoprotective agents can be a viable strategy. For instance, if this compound is inducing oxidative stress, antioxidants like N-acetylcysteine (NAC) could be tested. It is crucial to first investigate the potential mechanism of this compound-induced cytotoxicity.

3. Formulation and Solubilization:

The vehicle used to dissolve this compound can itself be cytotoxic. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is advisable to run a vehicle control to assess the cytotoxicity of the solvent alone.

Problem 2: Inconsistent results in cytotoxicity assays.

Question: Our results from cytotoxicity assays with this compound are highly variable between experiments. What could be the cause of this inconsistency?

Answer: Variability in cytotoxicity assays can stem from several factors. Here is a checklist to help you identify the potential source of the inconsistency:

Experimental Parameters Checklist

| Parameter | Recommendation |

| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing. |

| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |

| Assay Protocol | Adhere strictly to the incubation times and reagent volumes specified in your cytotoxicity assay protocol.[1][2] |

| Plate Uniformity | Ensure even cell distribution when seeding plates to avoid edge effects. Consider leaving the outer wells of the plate empty and filling them with sterile PBS to maintain humidity. |

| Positive and Negative Controls | Always include appropriate positive (a known cytotoxic agent) and negative (vehicle control) controls in your experiments to validate assay performance.[3][4] |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, mycobacteria-specific antimycobacterial agent that targets MmpL3, a transporter for mycolic acids in mycobacteria.[5]

Q2: Which in vitro cytotoxicity assays are recommended for evaluating this compound toxicity?

Several assays can be used to assess the in vitro cytotoxicity of this compound. The choice of assay depends on the specific research question and the suspected mechanism of cell death.

Common Cytotoxicity Assays

| Assay Type | Principle |

| MTT Assay | Measures metabolic activity by assessing the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[2][6] |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes, which is an indicator of necrosis.[3][7] |

| Trypan Blue Exclusion Assay | A simple method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue.[6] |

| ATP Assay | Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[7][8] |

It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of the cytotoxic effects.[8]

Q3: What are the potential signaling pathways involved in this compound-induced cytotoxicity?

While the specific pathways for this compound are not yet elucidated, drug-induced cytotoxicity often involves common signaling pathways leading to apoptosis or necrosis.[7][9]

-

Apoptosis (Programmed Cell Death): This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, both of which converge on the activation of caspases.[9]

-

Necrosis (Unprogrammed Cell Death): This is often a result of severe cellular stress, leading to the loss of membrane integrity and release of cellular contents.[7]